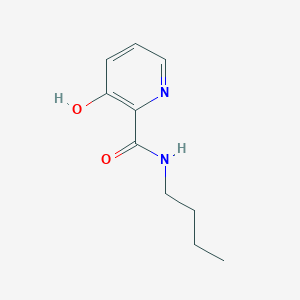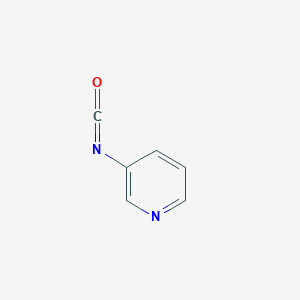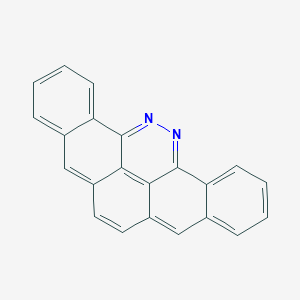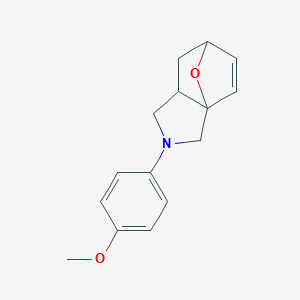![molecular formula C7H7N3OS B091309 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one CAS No. 16943-22-9](/img/structure/B91309.png)
3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes.
Biochemische Und Physiologische Effekte
Studies have shown that 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one has various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one in lab experiments include its relatively simple synthesis method and its potential applications in various fields of science. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one. These include further investigation of its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, studies could focus on optimizing the synthesis method for this compound and exploring its potential side effects.
Synthesemethoden
The synthesis of 3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one has been reported using different methods. One of the most common methods involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of triethylamine to yield the intermediate product, which is then reacted with hydrazine hydrate and acetic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one has been studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
16943-22-9 |
|---|---|
Produktname |
3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
Molekularformel |
C7H7N3OS |
Molekulargewicht |
181.22 g/mol |
IUPAC-Name |
3,6-dimethyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C7H7N3OS/c1-4-3-12-7-8-6(11)5(2)9-10(4)7/h3H,1-2H3 |
InChI-Schlüssel |
NQXLJYJMGIMYOS-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=NC(=O)C(=NN12)C |
Kanonische SMILES |
CC1=CSC2=NC(=O)C(=NN12)C |
Synonyme |
3,6-Dimethyl-7H-[1,3]thiazol[3,2-b][1,2,4]triazin-7-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)










